molecular formula C14H18O2 B13577579 1-(2-phenylethyl) Cyclopentanecarboxylic acid

1-(2-phenylethyl) Cyclopentanecarboxylic acid

Cat. No.: B13577579
M. Wt: 218.29 g/mol
InChI Key: XWRYECIOJRCXNO-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a phenylethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Phenylethyl)cyclopentane-1-carboxylic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of 1-(2-phenylethyl)cyclopentane-1-carboxylic acid typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Nitro derivatives, halogenated compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-phenylethyl)cyclopentane-1-carboxylic acid is unique due to the combination of a cyclopentane ring, a phenylethyl group, and a carboxylic acid group. This structure provides a balance of rigidity and flexibility, enabling diverse chemical reactivity and biological interactions.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

1-(2-phenylethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H18O2/c15-13(16)14(9-4-5-10-14)11-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,16)

InChI Key

XWRYECIOJRCXNO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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